1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine 1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine
Brand Name: Vulcanchem
CAS No.: 919510-95-5
VCID: VC16949609
InChI: InChI=1S/C17H26N2/c1-15(2)8-11-18-17-9-12-19(13-10-17)14-16-6-4-3-5-7-16/h3-8,17-18H,9-14H2,1-2H3
SMILES:
Molecular Formula: C17H26N2
Molecular Weight: 258.4 g/mol

1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine

CAS No.: 919510-95-5

Cat. No.: VC16949609

Molecular Formula: C17H26N2

Molecular Weight: 258.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-N-(3-methylbut-2-en-1-yl)piperidin-4-amine - 919510-95-5

CAS No. 919510-95-5
Molecular Formula C17H26N2
Molecular Weight 258.4 g/mol
IUPAC Name 1-benzyl-N-(3-methylbut-2-enyl)piperidin-4-amine
Standard InChI InChI=1S/C17H26N2/c1-15(2)8-11-18-17-9-12-19(13-10-17)14-16-6-4-3-5-7-16/h3-8,17-18H,9-14H2,1-2H3
Standard InChI Key AGAHAABCYCTBFN-UHFFFAOYSA-N
Canonical SMILES CC(=CCNC1CCN(CC1)CC2=CC=CC=C2)C

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is N-benzyl-1-(3-methylbut-2-enyl)piperidin-4-amine, reflecting its substitution pattern . Its molecular formula, C₁₇H₂₆N₂, corresponds to a molecular weight of 258.4 g/mol . The structure combines a six-membered piperidine ring with a benzyl group at the 4-amino position and a prenyl group at the 1-nitrogen (Figure 1).

Stereochemical and Conformational Features

The piperidine ring adopts a chair conformation, minimizing steric strain between the benzyl and prenyl substituents. The prenyl group’s allylic double bond introduces rigidity, potentially influencing binding interactions with biological targets. Computational models predict a rotatable bond count of 5, suggesting moderate flexibility .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight258.4 g/mol
XLogP33.4
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds5
Exact Mass258.2096 Da

Synthesis and Structural Modification

Derivative Design and SAR Considerations

Structural modifications could enhance bioactivity or selectivity:

  • Prenyl Group Replacement: Substituting the prenyl moiety with bulkier alkenes may alter lipophilicity and target engagement.

  • Benzyl Substituent Functionalization: Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring could modulate electronic effects on the amine center.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

With an XLogP3 of 3.4, the compound exhibits significant hydrophobicity, favoring membrane permeability but potentially limiting aqueous solubility . Predicted aqueous solubility at pH 7.4 is approximately 0.01 mg/mL, necessitating formulation strategies for in vivo studies.

Metabolic Stability

The benzyl and prenyl groups are susceptible to oxidative metabolism via cytochrome P450 enzymes. Potential metabolites include:

  • N-Dealkylation Products: Cleavage of the prenyl or benzyl groups yielding piperidin-4-amine derivatives.

  • Epoxidation: Oxidation of the prenyl double bond to form reactive epoxide intermediates.

Research Gaps and Future Directions

Current data on this compound remain limited to structural and computational analyses. Critical research priorities include:

  • Experimental Validation: Synthesis and purity characterization via NMR and mass spectrometry.

  • Target Identification: High-throughput screening against receptor libraries to identify binding partners.

  • ADMET Profiling: In vitro assays for absorption, distribution, metabolism, excretion, and toxicity.

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